1-(4-Fluorophenylsulfonyl)piperidine

Lipophilicity LogP Lead Optimization

1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is an N-sulfonyl piperidine derivative with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol. It features a piperidine ring substituted at the nitrogen with a 4-fluorobenzenesulfonyl group, placing it within the broader class of aryl sulfonamide building blocks widely employed in medicinal chemistry.

Molecular Formula C11H14FNO2S
Molecular Weight 243.3 g/mol
CAS No. 312-32-3
Cat. No. B086861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenylsulfonyl)piperidine
CAS312-32-3
Molecular FormulaC11H14FNO2S
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyDZARDDKGQWNMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3): Structural and Physicochemical Baseline for Procurement Evaluation


1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is an N-sulfonyl piperidine derivative with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . It features a piperidine ring substituted at the nitrogen with a 4-fluorobenzenesulfonyl group, placing it within the broader class of aryl sulfonamide building blocks widely employed in medicinal chemistry . The para-fluoro substituent on the phenyl ring distinguishes it from the unsubstituted phenylsulfonyl analog (CAS 5033-23-8) and other 4-halo or 4-alkyl variants, imparting measurable differences in lipophilicity and electronic character that have downstream consequences for both synthetic utility and biological target engagement.

Why Generic Substitution of 1-(4-Fluorophenylsulfonyl)piperidine Fails: Evidence from SAR and Physicochemical Data


Simple aryl sulfonyl piperidines are not interchangeable building blocks. The identity of the para-substituent on the phenyl ring dictates the compound's partition coefficient, electronic profile, and ultimately its behavior in subsequent derivatization and biological assays. The 4-fluoro congener exhibits a measurably higher LogP than the unsubstituted phenyl analog, altering membrane permeability predictions . In elaborated 5-HT2A antagonist series, the 4-fluorophenylsulfonyl motif confers a critical selectivity advantage over the hERG (IKr) potassium channel—a liability that plagued earlier non-fluorinated leads [1]. Replacing the fluorine with chlorine, methyl, or hydrogen is not a neutral substitution; it changes the compound's capacity to serve as a direct precursor to high-value pharmacological tools such as the irreversible A1 adenosine receptor antagonist FSCPX, whose activity profile depends on the specific electronic contribution of the 4-fluoro substituent [2].

Quantitative Differentiation Guide: 1-(4-Fluorophenylsulfonyl)piperidine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to the Non-Fluorinated Phenylsulfonyl Analog

The 4-fluoro substituent increases the ACD/LogP of 1-(4-fluorophenylsulfonyl)piperidine by approximately +0.32 log units relative to the unsubstituted 1-(phenylsulfonyl)piperidine . This difference translates to roughly a two-fold increase in predicted octanol-water partitioning and a higher calculated bioconcentration factor (BCF), indicating enhanced membrane permeability potential .

Lipophilicity LogP Lead Optimization

Altered Electronic Character: pKa Shift Relative to Non-Fluorinated Analog

The electron-withdrawing 4-fluoro substituent lowers the predicted pKa of the sulfonamide by approximately 0.14 units compared to the unsubstituted phenylsulfonyl analog . While modest in absolute magnitude, this shift is consistent with the Hammett σp value for fluorine (+0.06) and can influence both the leaving group ability of the sulfonamide and its hydrogen-bond acceptor capacity in biological targets.

Electronic Effect pKa Sulfonamide Reactivity

hERG (IKr) Selectivity Advantage Conferred by the 4-Fluorophenylsulfonyl Motif in 5-HT2A Antagonist Series

In an established series of sulfonyl piperidine 5-HT2A antagonists, incorporation of fluorine at the 4-position of the sulfonyl phenyl ring was demonstrated to increase selectivity over the IKr (hERG) potassium channel [1]. This SAR finding is corroborated by binding data for the elaborated derivative 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (CHEMBL358075), which exhibits a 5-HT2A Ki of 0.42 nM versus a hERG Ki of 710 nM, yielding a selectivity ratio of approximately 1,690-fold [2]. In contrast, earlier non-fluorinated leads in the same program showed IKr activity that required extensive optimization to mitigate [1].

hERG Cardiac Safety 5-HT2A Antagonist

Direct Precursor Relationship to the Irreversible A1 Adenosine Receptor Antagonist FSCPX

1-(4-Fluorophenylsulfonyl)piperidine is the direct synthetic precursor to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide (FSCPX), a widely used pharmacological tool compound [1]. FSCPX exhibits a Ki of approximately 12 nM at the human A1 adenosine receptor and functions as an irreversible antagonist, enabling 'receptor knock-down' experiments that are not achievable with reversible ligands [2] [3]. The 4-fluoro substituent on the phenyl ring is essential for FSCPX's binding mode; the unsubstituted phenylsulfonyl or 4-chlorophenylsulfonyl analogs would not yield the same pharmacological profile due to altered electronic and steric complementarity with the A1 receptor binding pocket.

FSCPX A1 Adenosine Receptor Irreversible Antagonist

5-HT2A Receptor Subtype Selectivity Achieved with 4-Fluorophenylsulfonyl-Containing Derivatives

The 4-fluorophenylsulfonyl group, when elaborated into 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine (compound 9), contributes to high 5-HT2A affinity (Ki = 1.9 ± 0.6 nM by Mühlhausen et al., 2010; Ki = 0.42 nM per BindingDB ChEMBL data) and sufficient subtype selectivity for development as a PET radiotracer [1] [2]. Critically, its sulfinyl analog (compound 15, where the sulfonyl is reduced to sulfinyl) exhibits a Ki of 198 ± 8 nM—a >100-fold loss in affinity—demonstrating that the sulfonyl oxidation state in combination with the 4-fluoro substituent is essential for potency [1]. Selectivity over 5-HT2C (Ki = 92 nM) and D2 dopamine receptors (Ki > 1,500 nM) further underscores the differentiated pharmacological profile [2].

5-HT2A Subtype Selectivity Radioligand

Optimal Application Scenarios for Procuring 1-(4-Fluorophenylsulfonyl)piperidine Based on Differentiated Evidence


Synthesis of High-Affinity, hERG-Selective 5-HT2A Receptor Antagonists

Programs targeting 5-HT2A receptors for insomnia, schizophrenia, or PET tracer development should prioritize this building block. The 4-fluorophenylsulfonyl motif has been validated in multiple series to confer high 5-HT2A affinity (sub-nanomolar Ki achievable in elaborated derivatives) while minimizing IKr channel activity, a differentiation not observed with the unsubstituted phenylsulfonyl series [1] [2]. The head-to-head sulfonyl vs. sulfinyl comparison provides a clear rationale: the 4-fluorophenylsulfonyl group is essential for achieving the >100-fold affinity advantage [2].

In-House Preparation of the Irreversible A1 Adenosine Receptor Antagonist FSCPX

Laboratories conducting adenosine receptor signaling or 'receptor knock-down' studies benefit from sourcing this compound as the direct precursor to FSCPX [3]. FSCPX is commercially available but at a significant markup; in-house synthesis from 1-(4-fluorophenylsulfonyl)piperidine via carboxamide introduction at the piperidine 4-position is a cost-effective alternative that also allows for the parallel synthesis of FSCPX analogs for SAR exploration [3].

Lead Optimization Programs Requiring Enhanced Membrane Permeability

When a series of sulfonyl piperidine leads requires improved passive permeability, the 4-fluoro analog offers a quantifiable LogP advantage (+0.32 log units) over the unsubstituted phenylsulfonyl derivative . This modest but meaningful increase can improve blood-brain barrier penetration predictions and oral absorption, making it the preferred building block for CNS drug discovery programs where the phenylsulfonyl core is a privileged scaffold .

Synthesis of PET Radioligands via [18F] Radiolabeling

The 4-fluorophenylsulfonyl group serves as a site for nucleophilic [18F] radiolabeling. Mühlhausen et al. (2010) demonstrated that 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine could be [18F]-labeled in a radiochemical yield of 34.5 ± 8% within 45 minutes, highlighting the synthetic tractability of this motif for PET tracer development [2]. This radiolabeling capability is not available for the non-fluorinated, chloro, or methyl analogs without additional synthetic steps.

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